Edasalonexent - 1204317-86-1

Edasalonexent

Catalog Number: EVT-267046
CAS Number: 1204317-86-1
Molecular Formula: C31H42N2O3
Molecular Weight: 490.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edasalonexent is under investigation in clinical trial NCT01511900 (A Multiple Ascending Dose Study of CAT-1004 in Patients With Type 2 Diabetes).
Overview

Edasalonexent is an investigational small molecule designed for the treatment of Duchenne Muscular Dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. This compound functions as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, commonly referred to as NF-kB, which plays a critical role in inflammatory processes and muscle degeneration associated with this disease. Edasalonexent is administered orally and has been developed by Catabasis Pharmaceuticals.

Source and Classification

Edasalonexent is classified as a novel anti-inflammatory agent that combines structural elements from salicylic acid and docosahexaenoic acid, an omega-3 fatty acid. The dual action of these components aims to provide enhanced inhibition of the NF-kB pathway, which is crucial in mitigating the inflammatory responses that lead to muscle damage in Duchenne Muscular Dystrophy patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of Edasalonexent involves the conjugation of salicylic acid with docosahexaenoic acid. This process typically employs standard organic synthesis techniques, including esterification and amide bond formation. The compound is designed to be stable in extracellular environments while being enzymatically cleaved intracellularly by fatty acid amide hydrolase, allowing for the release of its active components within target cells .

Technical Specifications

  • Starting Materials: Salicylic acid, docosahexaenoic acid.
  • Reagents: Common reagents may include coupling agents and solvents appropriate for esterification reactions.
  • Yield: Specific yield data may vary based on the synthesis conditions employed.
Molecular Structure Analysis

Structure and Data

The molecular structure of Edasalonexent can be represented by its chemical formula C23H36O4C_{23}H_{36}O_4. The compound features a complex arrangement that includes a phenolic group from salicylic acid and a long-chain fatty acid component from docosahexaenoic acid.

Structural Features

  • Functional Groups: Hydroxyl (-OH), carboxylic acid (-COOH), and long hydrocarbon chains.
  • Molecular Weight: Approximately 396.53 g/mol.

Visualization

A detailed structural representation can be created using molecular modeling software to visualize the spatial arrangement of atoms within Edasalonexent.

Chemical Reactions Analysis

Reactions and Technical Details

Edasalonexent undergoes various chemical reactions primarily related to its metabolism within the body. Once ingested, it is hydrolyzed by fatty acid amide hydrolase, leading to the release of salicylic acid and docosahexaenoic acid. These metabolites are responsible for the pharmacological effects observed in clinical studies.

Key Reactions

  • Hydrolysis: The enzymatic breakdown of Edasalonexent into its active components.
  • Metabolic Pathways: Involves both phase I (oxidation) and phase II (conjugation) metabolic processes.
Mechanism of Action

Process and Data

Edasalonexent exerts its therapeutic effects through the inhibition of NF-kB signaling pathways. By preventing the activation of NF-kB, Edasalonexent reduces inflammation and muscle damage associated with Duchenne Muscular Dystrophy.

Mechanistic Insights

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as softgel capsules.
  • Solubility: Soluble in organic solvents; absorption is enhanced when taken with food containing fat.

Chemical Properties

  • Stability: Stable under physiological conditions but subject to enzymatic cleavage.
  • pH Range: Optimal stability at neutral pH levels found in human physiology.

Relevant Data or Analyses

Pharmacokinetic studies indicate rapid absorption with a median time to maximum concentration ranging from 1.5 to 2.1 hours following administration . The half-life varies between 5.4 to 10.4 hours depending on dosage.

Applications

Scientific Uses

Edasalonexent is primarily being investigated for its potential as a foundational therapy for all patients with Duchenne Muscular Dystrophy, regardless of mutation type. Clinical trials have demonstrated its ability to slow disease progression and preserve muscle function in young boys affected by this condition . Furthermore, ongoing research aims to explore its efficacy in broader inflammatory conditions beyond muscular dystrophy.

Introduction to Edasalonexent: Molecular Context and Therapeutic Rationale

Structural Characterization of Edasalonexent (CAT-1004)

Edasalonexent (IUPAC name: N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide) is a covalently linked conjugate molecule with a molecular weight of 490.7 g/mol (molecular formula: C₃₁H₄₂N₂O₃). Its structure integrates two bioactive components: the anti-inflammatory drug salicylic acid (SA) and the omega-3 fatty acid docosahexaenoic acid (DHA), joined via an ethylenediamine linker [1] [5] [6]. This chimeric design is central to its pharmacological mechanism.

  • Salicylic Acid Moiety: This component acts as a direct inhibitor of IκB kinase β (IKKβ), the kinase responsible for phosphorylating the inhibitory protein IκBα. Phosphorylation marks IκBα for proteasomal degradation, which normally releases NF-κB (primarily the p50/p65 heterodimer) for nuclear translocation. By inhibiting IKKβ, SA prevents this critical step in NF-κB activation [6].
  • Docosahexaenoic Acid Moiety: DHA serves multiple roles. It contributes to anti-inflammatory effects partly through its metabolic conversion to specialized pro-resolving mediators (SPMs) like resolvins and protectins. Furthermore, DHA can directly interfere with the binding of activated NF-κB to DNA response elements within the nucleus, thereby suppressing the transcription of pro-inflammatory genes [1] [6].
  • Ethylenediamine Linker: This covalent linker is specifically designed to be stable extracellularly but susceptible to intracellular enzymatic cleavage by fatty acid amide hydrolase (FAAH). This ensures the simultaneous intracellular release and colocalization of both SA and DHA within target cells (muscle, immune cells), enabling synergistic action on the NF-κB pathway at multiple points [1] [6] [8].
  • Synergistic Potency: Crucially, the intact conjugate molecule (edasalonexent) exhibits significantly greater potency in inhibiting NF-κB signaling compared to equimolar mixtures of free SA and DHA. Preclinical studies demonstrated that the covalent linkage facilitates targeted intracellular delivery and synergistic action, resulting in amplified inhibition beyond what would be predicted from simply adding the effects of the individual components [1] [15].

Table 1: Structural and Physicochemical Properties of Edasalonexent

PropertyValue
Systematic NameN-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide
SynonymsCAT-1004; Edasalonexent [INN]; Edasalonexent [USAN]; AF3Z6434KS
Molecular FormulaC₃₁H₄₂N₂O₃
Molecular Weight490.7 g/mol
Canonical SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O
Isomeric SMILESCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O
FDA UNIIAF3Z6434KS
Mechanistic Role of SAIKKβ inhibition (blocks cytoplasmic NF-κB activation)
Mechanistic Role of DHAInhibits NF-κB DNA binding; precursor to anti-inflammatory resolvins
Linker FunctionStable extracellularly; hydrolyzed intracellularly by FAAH for targeted release

NF-κB Pathway Dysregulation in Duchenne Muscular Dystrophy (DMD) Pathogenesis

Duchenne Muscular Dystrophy results from mutations in the DMD gene leading to a near-complete absence of functional dystrophin protein. Dystrophin is a critical structural component linking the intracellular actin cytoskeleton to the extracellular matrix via the dystrophin-associated protein complex (DAPC) in skeletal, cardiac, and smooth muscle fibers. Its absence renders muscle membranes highly susceptible to contraction-induced injury, triggering a cascade of pathological events where dysregulated NF-κB signaling plays a central and amplifying role [1] [6].

  • Mechanical Stress and Calcium Influx: The lack of dystrophin compromises sarcolemmal integrity. Repeated mechanical stress during muscle contraction leads to abnormal calcium (Ca²⁺) influx into muscle fibers. This calcium dysregulation is a primary initiator of cellular damage [6] [9].
  • NF-κB Activation as a Key Driver: Elevated intracellular Ca²⁺ and associated oxidative stress activate key upstream kinases, including IKK. This results in the phosphorylation and subsequent ubiquitin-mediated degradation of IκBα, the inhibitory protein that sequesters NF-κB (predominantly the p65/p50 heterodimer) in the cytoplasm in an inactive state [1] [6].
  • Transcriptional Inflammatory Response: Once released from IκBα, NF-κB translocates to the nucleus. There, it binds to specific κB response elements in the promoter/enhancer regions of numerous target genes, initiating their transcription. These genes encode a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (attracting immune cells), adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1] [6] [23].
  • Sustained Inflammation and Immune Cell Infiltration: The NF-κB-driven cytokine/chemokine storm promotes the infiltration of neutrophils, macrophages, and lymphocytes into dystrophic muscle. While initially attempting repair, this chronic inflammation becomes maladaptive. Activated immune cells release further damaging mediators, including reactive oxygen species (ROS) and proteases, exacerbating muscle fiber necrosis [1] [6].
  • Suppression of Regeneration and Promotion of Fibrosis: NF-κB activation directly inhibits the differentiation of muscle satellite cells (myoblasts), the primary muscle stem cells responsible for regeneration. Concurrently, NF-κB stimulates the activation and proliferation of fibrogenic cells (fibroblasts, fibro/adipogenic progenitors). This leads to excessive deposition of extracellular matrix (ECM) components like collagen, replacing functional muscle tissue with non-contractile scar tissue (fibrosis) and adipose tissue. Fibrosis further impedes muscle function and regeneration capacity [1] [6] [24].
  • Systemic Manifestation: NF-κB activation is not confined to skeletal muscle. It is a systemic phenomenon in DMD, detectable in blood cells. Transcriptomic analyses of whole blood from DMD patients consistently show elevated levels of NF-κB-regulated genes compared to healthy controls. Serum markers of systemic inflammation, like C-Reactive Protein (CRP), are also frequently elevated [8].
  • Early and Sustained Activation: Critically, NF-κB pathway activation is detectable in muscle biopsies from very young DMD patients, even infants, prior to the onset of significant fibrosis or overt clinical weakness. This underscores its role as an early and persistent driver of pathology, not merely a late consequence [1] [17].

Table 2: Pathological Consequences of NF-κB Dysregulation in DMD

ProcessNF-κB-Mediated EffectPathological Outcome in DMD
Inflammation↑ Transcription of TNF-α, IL-1β, IL-6, chemokines, iNOS, COX-2Chronic muscle inflammation; Immune cell infiltration; Further muscle damage via ROS/proteases
Muscle Regeneration↓ Satellite cell differentiation into myotubesImpaired muscle repair and regeneration; Depletion of regenerative capacity
Fibrosis↑ Activation of fibroblasts & fibro/adipogenic progenitors (FAPs); ↑ ECM protein production (e.g., collagen)Replacement of muscle with scar tissue; Loss of muscle elasticity and function; Physical barrier to regeneration
Muscle Atrophy↑ Expression of atrophy-related genes (e.g., MuRF1, Atrogin-1)Muscle wasting; Loss of strength and function
Systemic Inflammation↑ NF-κB target gene transcripts in blood; ↑ Serum CRPContributes to global disease burden; Potential impact on growth, metabolism, bone health

Mechanistic Hypothesis: NF-κB Inhibition as a Disease-Modifying Strategy

The central therapeutic hypothesis underpinning edasalonexent development posits that targeted pharmacological inhibition of the NF-κB pathway will disrupt the chronic cycle of inflammation, impaired regeneration, and fibrosis that drives disease progression in DMD. By simultaneously targeting both the cytoplasmic activation and nuclear function of NF-κB, edasalonexent aims to mitigate these downstream consequences of dystrophin deficiency, thereby preserving muscle function and slowing the rate of decline [1] [6] [8].

  • Dual-Pronged Inhibition Mechanism: As detailed structurally (Section 1.1), edasalonexent's design facilitates a two-hit inhibition strategy upon intracellular hydrolysis:
  • Cytoplasmic Inhibition (SA-mediated): The released salicylic acid component directly inhibits IKKβ kinase activity. This prevents the phosphorylation and degradation of IκBα, thereby maintaining NF-κB in its inactive, IκBα-bound state within the cytoplasm. This blocks the initial step of NF-κB activation triggered by muscle damage, cytokines, or other stimuli [1] [6] [8].
  • Nuclear Inhibition (DHA-mediated): The released docosahexaenoic acid (DHA) component interferes with the binding of activated NF-κB dimers (particularly p65-containing dimers) to their cognate DNA κB response elements within the nucleus. Even if some NF-κB reaches the nucleus, DHA impedes its transcriptional activity. Additionally, DHA metabolites (resolvins, protectins) actively promote the resolution of existing inflammation [1] [6] [8].
  • Target Engagement Biomarkers: Clinical validation of this mechanism comes from biomarker studies in the MoveDMD trial. Whole blood transcriptome analysis revealed a significant increase in transcripts of NF-κB-regulated genes during an off-treatment control period in DMD boys. Following 12 and 24 weeks of edasalonexent treatment (100 mg/kg/day), these transcripts significantly decreased by approximately 2-fold (p<0.005), demonstrating clear evidence of target engagement and reduced NF-κB signaling at the molecular level [8]. Complementing this, serum levels of C-Reactive Protein (CRP), a well-established global marker of inflammation under partial NF-κB control and often elevated in DMD, showed statistically significant decreases compared to baseline at multiple time points (12, 24, 36, 48 weeks) during edasalonexent treatment [8].
  • Downstream Functional Effects: Inhibition of NF-κB signaling by edasalonexent is hypothesized to translate into several key pathophysiological benefits:
  • Reduced Muscle Inflammation and Necrosis: By suppressing cytokine/chemokine production and immune cell activation, edasalonexent aims to decrease the ongoing inflammatory assault on muscle fibers, reducing necrosis [1] [6] [22].
  • Enhanced Muscle Regeneration: By removing the inhibitory effect of NF-κB on satellite cell differentiation, edasalonexent may improve the intrinsic regenerative capacity of dystrophic muscle, allowing for more effective repair after micro-injuries [1] [6] [24].
  • Attenuated Fibrosis: By inhibiting the activation of profibrotic pathways and the production of ECM components by fibroblasts/FAPs, edasalonexent aims to slow or prevent the replacement of muscle with scar tissue, maintaining muscle elasticity and function [1] [6].
  • Preservation of Muscle Mass and Function: Collectively, reducing inflammation, enhancing regeneration, and mitigating fibrosis should lead to better preservation of muscle mass, strength, and ambulatory function over time. Functional assessments in clinical trials (NSAA, TFTs) are designed to measure this [1] [4].
  • Potential Cardioprotection: Preclinical data suggest edasalonexent may confer benefits beyond skeletal muscle. Studies in dystrophic animal models indicate improvements in cardiac pathology, including reduced fibrosis and improved function. This is significant given that cardiomyopathy is a leading cause of mortality in DMD [7].
  • Potential Bone Health Preservation: Chronic inflammation and steroid treatment can negatively impact bone health in DMD. Preclinical data also suggest edasalonexent may help preserve bone density and health, potentially offering an advantage over glucocorticoids in this aspect [7].
  • Disease Modification vs. Symptomatic Relief: The goal of edasalonexent is disease modification. Unlike palliative treatments, it targets a core pathological mechanism (NF-κB hyperactivation) downstream of the primary genetic defect. By intervening early in this cascade, edasalonexent aims to fundamentally alter the trajectory of muscle decline, potentially delaying loss of ambulation and other major disease milestones [1] [4] [22]. Evidence supporting this includes consistent, albeit not always statistically significant in all populations, trends towards slower functional decline in clinical trials compared to placebo or off-treatment periods, with more pronounced effects potentially seen in younger patients [1] [4].

Table 3: Evidence Supporting Edasalonexent's Mechanism of Action and Therapeutic Hypothesis

Evidence TypeFindingSource/ContextSignificance
Molecular Biomarkers (Blood)↓ Transcripts of NF-κB-regulated genes (2-fold, p<0.005) after 12/24 weeks edasalonexentMoveDMD Trial [8]Direct evidence of target engagement and pathway inhibition in patients
Systemic Inflammation Marker↓ Serum C-Reactive Protein (CRP) at 12, 24, 36, 48 weeks (p≤0.001) vs. baselineMoveDMD Trial (100 mg/kg) [8]Confirmation of reduced systemic inflammation
Preclinical FunctionalImproved muscle histology, function, regeneration; Reduced fibrosis in mdx mice/dog modelsPreclinical Studies [1] [6] [17]Proof-of-concept for disease-modifying effects in animal models of DMD
Preclinical Cardiac/BoneImproved cardiac pathology; Preservation of bone density in modelsPreclinical Studies [7]Suggests potential benefits beyond skeletal muscle
Clinical Functional TrendsConsistently less functional decline (NSAA, TFTs) vs. placebo/control; More robust effects in younger patients (≤6 yrs)PolarisDMD Phase 3 [1], MoveDMD Phase 2/OLE [4] [22]Supports slowing of disease progression, aligning with hypothesized mechanism
Glucocorticoid ReceptorNo activation of glucocorticoid receptor in cell-based assaysPreclinical Studies [7]Distinguishes mechanism from steroids; Potential for reduced steroid-like side effects

Properties

CAS Number

1204317-86-1

Product Name

Edasalonexent

IUPAC Name

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide

Molecular Formula

C31H42N2O3

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

JQLBBYLGWHUHRW-KUBAVDMBSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O

Solubility

Soluble in DMSO, not in water

Synonyms

CAT-1004; CAT1004; CAT 1004; Edasalonexent.

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.